molecular formula C8H24N4O10S2 B11930848 hDDAH-1-IN-2 (sulfate)

hDDAH-1-IN-2 (sulfate)

Cat. No.: B11930848
M. Wt: 400.4 g/mol
InChI Key: BLCDNCUCLIDKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthetic routes and reaction conditions for hDDAH-1-IN-2 (sulfate) are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions .

Chemical Reactions Analysis

hDDAH-1-IN-2 (sulfate) undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

hDDAH-1-IN-2 (sulfate) exerts its effects by selectively inhibiting the enzyme hDDAH-1. This enzyme is responsible for the hydrolysis of methylated arginines, which regulate the activity of nitric oxide synthase (NOS). By inhibiting hDDAH-1, hDDAH-1-IN-2 (sulfate) reduces the levels of nitric oxide, thereby affecting various physiological processes .

Comparison with Similar Compounds

hDDAH-1-IN-2 (sulfate) is unique in its selectivity and oral activity as an inhibitor of hDDAH-1. Similar compounds include:

These compounds highlight the uniqueness of hDDAH-1-IN-2 (sulfate) in terms of its selectivity and effectiveness in inhibiting hDDAH-1.

Properties

Molecular Formula

C8H24N4O10S2

Molecular Weight

400.4 g/mol

IUPAC Name

2-(4-aminobutyl)-1-hydroxy-3-(2-methoxyethyl)guanidine;sulfuric acid

InChI

InChI=1S/C8H20N4O2.2H2O4S/c1-14-7-6-11-8(12-13)10-5-3-2-4-9;2*1-5(2,3)4/h13H,2-7,9H2,1H3,(H2,10,11,12);2*(H2,1,2,3,4)

InChI Key

BLCDNCUCLIDKNM-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=NCCCCN)NO.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.